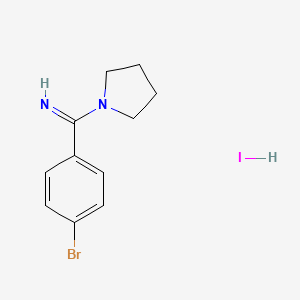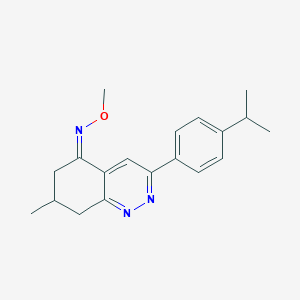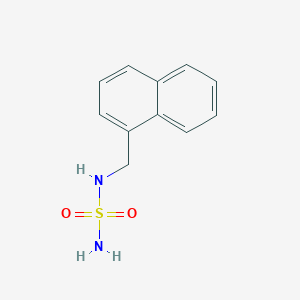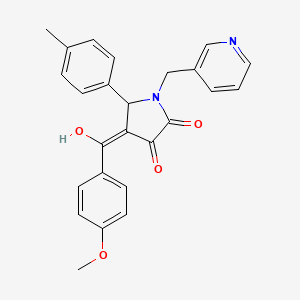![molecular formula C14H21NO4 B2852527 N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide CAS No. 2411305-90-1](/img/structure/B2852527.png)
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.325 g/mol
Vorbereitungsmethoden
Formation of the Spirocyclic Core: This can be achieved through a ring-closing reaction, often using a cationic initiator to attack the double bond of a precursor molecule, leading to the formation of the spirocyclic structure.
Analyse Chemischer Reaktionen
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, potentially leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-{1,4,7-trioxaspiro[4
Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studies on ring-opening polymerizations and other synthetic transformations.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical stability and reactivity may make it useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide exerts its effects is not well-documented. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide can be compared with other spirocyclic compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound also features a spirocyclic structure and is used in polymerization reactions.
N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide: This compound has a similar spirocyclic core but different functional groups, leading to distinct chemical properties.
The uniqueness of N-(2-methyl-2-{1,4,7-trioxaspiro[4
Eigenschaften
IUPAC Name |
N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-5-12(16)15-9-13(2,3)11-8-17-10-14(11)18-6-7-19-14/h11H,6-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQPERLYTWXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)C1COCC12OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2852449.png)

![2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2852455.png)

![3-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2852458.png)



![(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2852466.png)
